![molecular formula C21H25NO6S B451452 methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 445016-26-2](/img/structure/B451452.png)

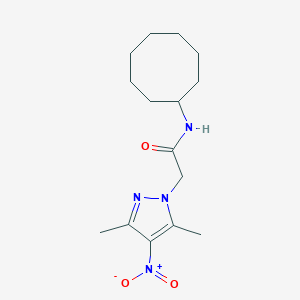

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

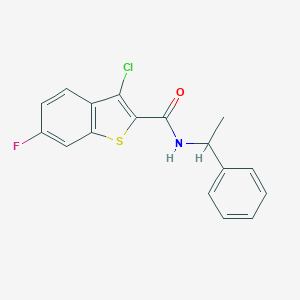

This compound is a derivative of benzo[b]thiophene and is related to a series of compounds that have been synthesized and evaluated for antiproliferative activity and inhibition of tubulin polymerization . The most promising compound in this series was found to inhibit cancer cell growth at subnanomolar concentrations and interact strongly with tubulin by binding to the colchicine site .

Synthesis Analysis

The synthesis of this compound involves the creation of inhibitors of tubulin polymerization based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . The synthesis process has been evaluated for its antiproliferative activity, inhibition of tubulin polymerization, and cell cycle effects .Molecular Structure Analysis

The molecular structure of this compound is based on the 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene molecular skeleton . It has been found that the methoxy group located at the C-4 or at the C-7 position resulted in antiproliferative activity .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its role as an inhibitor of tubulin polymerization . It interacts strongly with tubulin by binding to the colchicine site .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 345.3 g/mol, a topological polar surface area of 94.1 Ų, and a complexity of 457 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .科学的研究の応用

Synthesis and Chemical Properties

- The synthesis of thiophene derivatives, including compounds similar to the specified chemical, involves reactions like the Gewald synthesis. These processes have been employed to create a variety of 2-aminothiophene derivatives, demonstrating a broad utility in generating structurally complex and diverse molecules (Nikolakopoulos et al., 2006). Additionally, methods for the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through unexpected dehydrogenation of similar thiophene carboxylates have been developed, showcasing innovative approaches to obtain these compounds in good to excellent yields (Adib et al., 2014).

Potential Applications

- Some synthesized thiophene derivatives have been evaluated as adenosine A1 receptor allosteric enhancers, indicating potential pharmaceutical applications. These compounds, including those structurally related to the specified chemical, have shown to be more potent and efficacious than previous enhancers, suggesting a promising area for further pharmacological research (Nikolakopoulos et al., 2006).

- The application of thiophene derivatives as disperse dyes demonstrates their utility in materials science. These compounds, upon diazotization and coupling with various components, have yielded azo dyes with good coloration and fastness properties on polyester, illustrating their relevance in textile and polymer industries (Sabnis & Rangnekar, 1989).

作用機序

将来の方向性

The future directions for research on this compound could involve further exploration of its antiproliferative activity and its role as an inhibitor of tubulin polymerization . Additionally, more research could be done to explore the effects of different substitutions on the benzo[b]thiophene molecular skeleton .

特性

IUPAC Name |

methyl 2-[(3,4,5-trimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO6S/c1-25-14-10-12(11-15(26-2)18(14)27-3)19(23)22-20-17(21(24)28-4)13-8-6-5-7-9-16(13)29-20/h10-11H,5-9H2,1-4H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPVNTWRLYJGMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-2,3-dimethyl-N-[3-(morpholin-4-ylsulfonyl)phenyl]-1H-indole-5-carboxamide](/img/structure/B451373.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-[2-(propan-2-yloxy)phenyl]quinoline-4-carboxamide](/img/structure/B451377.png)

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B451378.png)

![ethyl {2-methoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B451382.png)

![2-Methoxyethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451383.png)

![1,3-Dichloropropan-2-yl 5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B451384.png)

![propyl 2-{[(3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B451387.png)

![Ethyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B451391.png)